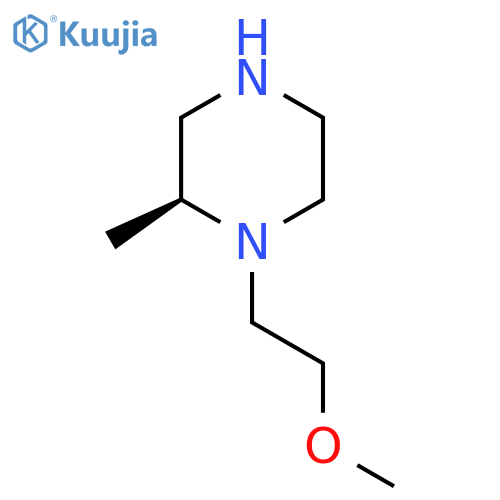Cas no 1568012-55-4 ((2S)-1-(2-methoxyethyl)-2-methylpiperazine)

1568012-55-4 structure
商品名:(2S)-1-(2-methoxyethyl)-2-methylpiperazine
CAS番号:1568012-55-4
MF:C8H18N2O
メガワット:158.241322040558
MDL:MFCD24287834
CID:5617223
PubChem ID:82714017
(2S)-1-(2-methoxyethyl)-2-methylpiperazine 化学的及び物理的性質
名前と識別子
-
- EN300-2994771
- 1568012-55-4
- (2S)-1-(2-methoxyethyl)-2-methylpiperazine
- AKOS021031920
-
- MDL: MFCD24287834
- インチ: 1S/C8H18N2O/c1-8-7-9-3-4-10(8)5-6-11-2/h8-9H,3-7H2,1-2H3/t8-/m0/s1
- InChIKey: WGOQNROQRIISTQ-QMMMGPOBSA-N
- ほほえんだ: O(C)CCN1CCNC[C@@H]1C
計算された属性
- せいみつぶんしりょう: 158.141913202g/mol
- どういたいしつりょう: 158.141913202g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 3
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.5Ų
- 疎水性パラメータ計算基準値(XlogP): -0.1
(2S)-1-(2-methoxyethyl)-2-methylpiperazine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2994771-10g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 10g |
$4052.0 | 2023-09-06 | ||
| Enamine | EN300-2994771-0.5g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 95.0% | 0.5g |
$905.0 | 2025-03-19 | |
| Enamine | EN300-2994771-1.0g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 95.0% | 1.0g |
$943.0 | 2025-03-19 | |
| Enamine | EN300-2994771-1g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 1g |
$943.0 | 2023-09-06 | ||
| Enamine | EN300-2994771-0.25g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 95.0% | 0.25g |
$867.0 | 2025-03-19 | |
| Enamine | EN300-2994771-5.0g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 95.0% | 5.0g |
$2732.0 | 2025-03-19 | |
| Enamine | EN300-2994771-10.0g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 95.0% | 10.0g |
$4052.0 | 2025-03-19 | |
| Enamine | EN300-2994771-5g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 5g |
$2732.0 | 2023-09-06 | ||
| Enamine | EN300-2994771-2.5g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 95.0% | 2.5g |
$1848.0 | 2025-03-19 | |
| Enamine | EN300-2994771-0.05g |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine |
1568012-55-4 | 95.0% | 0.05g |
$792.0 | 2025-03-19 |
(2S)-1-(2-methoxyethyl)-2-methylpiperazine 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
1568012-55-4 ((2S)-1-(2-methoxyethyl)-2-methylpiperazine) 関連製品
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
